molecular formula C8H7F3N2O2 B063880 4-(Trifluoromethoxy)benzohydrazide CAS No. 175277-18-6

4-(Trifluoromethoxy)benzohydrazide

Cat. No. B063880
M. Wt: 220.15 g/mol
InChI Key: QWYPNGTZNFACCP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The structure of benzohydrazide derivatives, including those related to 4-(trifluoromethoxy)benzohydrazide, has been elucidated through X-ray crystallography. This method provides detailed insights into the molecular conformations and the nature of intramolecular and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Arunagiri et al., 2018).

Chemical Reactions and Properties The chemical reactivity of the trifluoromethoxy group in compounds like 4-(trifluoromethoxy)benzohydrazide showcases its role as a long-range electron-withdrawing substituent. This property significantly influences the reactivity patterns of these molecules, making the trifluoromethoxy group an interesting functional group for synthetic applications (Castagnetti & Schlosser, 2002).

Scientific Research Applications

  • Electron-withdrawing Properties : The trifluoromethoxy group, related to 4-(Trifluoromethoxy)benzohydrazide, is superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation. It exerts a long-range effect, considerably lowering the basicity of arylmetal compounds even when located in meta or para positions (Castagnetti & Schlosser, 2002).

  • Synthesis of Functionalized Compounds : Benzohydrazide, including 4-(Trifluoromethoxy)benzohydrazide, is used in one-pot four-component reactions to create functionalized compounds like 1-benzamido-1,4-dihydropyridines and 1-benzamidospiro[indoline-3,4'-pyridines], which could have various applications (Sun et al., 2014; Wang et al., 2014).

  • Photoresponsive Materials : A study on (E)-N'-(anthracene-10-ylmethylene)-3,4,5-tris(dodecyloxy)benzohydrazide, related to 4-(Trifluoromethoxy)benzohydrazide, demonstrated its use in creating multi-responsive organogels showing changes in properties like fluorescence intensity and mechanical strength upon irradiation (Mondal et al., 2015).

  • Antioxidant and Enzymatic Activities : Methoxy-substituted benzohydrazide derivatives have been synthesized and evaluated for antioxidant and α-glucosidase inhibitory activities. This research suggests potential for similar derivatives of 4-(Trifluoromethoxy)benzohydrazide in biological applications (Prachumrat et al., 2018).

  • Antimicrobial and Antifungal Properties : Hydrazones derived from 4-(Trifluoromethyl)benzohydrazide have shown potent antimicrobial and antifungal activities, suggesting the potential of 4-(Trifluoromethoxy)benzohydrazide derivatives in pharmaceutical applications (Krátký et al., 2017).

  • Synthesis of Heterocyclic Compounds : Benzohydrazide is used in microwave-assisted reactions to synthesize 1,2,4-triazole derivatives, which have applications in medicinal chemistry and pharmacology (Panda et al., 2022).

Safety And Hazards

4-(Trifluoromethoxy)benzohydrazide is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, and eye protection .

properties

IUPAC Name

4-(trifluoromethoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYPNGTZNFACCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380424
Record name 4-(trifluoromethoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzohydrazide

CAS RN

175277-18-6
Record name 4-(trifluoromethoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)benzoic acid hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice-cooled solution of hydrazine hydrate (16 mL, 25% (w/w), 125 mmol) in THF (100 mL) was added a solution of 4-trifluoromethoxybenzoyl chloride (4.3 , 19.2 mmol) in THF (50 mL) over 30 min. The solution was stirred for a further 30 min and then diluted with ether (200 mL). The turbid organic solution was then washed with water (3×200 mL) and brine (200 mL). After drying (Na2SO4), solvent was removed by rotary evaporation. The solid residue was dissolved in ethanol/water (1:1, 200 mL), insoluble material was filtered off, and the filtrate taken to dryness to leave 3.63 g (86%) of pure 4-trifluoromethoxybenzoic acid hydrazide.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NH Houngbedji, Š Štěpánková, V Pflégr, K Svrčková… - Pharmaceuticals, 2023 - mdpi.com
On the basis of previous reports, novel 2-benzoylhydrazine-1-carboxamides were designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). …
Number of citations: 1 www.mdpi.com
B Cheng, Y Lin, M Kuang, S Fang, Q Gu… - Chemical Biology & …, 2015 - Wiley Online Library
Inhibition of p38 mitogen‐activated protein kinases ( MAPK s) would allow significant modulation of the neuroinflammation condition associated with Alzheimer's disease ( AD ). Inspired …
Number of citations: 17 onlinelibrary.wiley.com
P Sharma, A Tripathi, PN Tripathi… - ACS chemical …, 2019 - ACS Publications
Multitargeted hybrids of N-benzylpiperidine and substituted 5-phenyl-1,3,4-oxadiazoles were designed, synthesized, and evaluated against Alzheimer’s disease (AD). Tested …
Number of citations: 39 pubs.acs.org
DV Minin, SV Popkov, GV Tsaplin - Russian Journal of Organic Chemistry, 2023 - Springer
A nine-stage synthesis of 4-(5-aryl-4-methyl-1, 2, 4-triazole-3-ylmethylthio) cresoxyacetic acids as new new potential PPARδ/β agonists based on substituted benzoic acids has been …
Number of citations: 0 link.springer.com
BSK Aktar, Y Sıcak, TT Tok, EE Oruc-Emre… - Journal of Molecular …, 2020 - Elsevier
The aim of this study is to investigate the antioxidant, anticholinesterase and the antiproliferative activities of some chalcones, benzoyl and sulfonyl hydrazones. The antioxidant activity …
Number of citations: 26 www.sciencedirect.com
BSK AKTAR, Y Sicak, G Tatar… - Turkish Journal of …, 2022 - journals.tubitak.gov.tr
Hydrazone compounds have high capacity in terms of antioxidant activity and enzyme inhibition activities such as anticholinesterase, tyrosinase, and urease. In this study, benzoyl …
Number of citations: 6 journals.tubitak.gov.tr

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